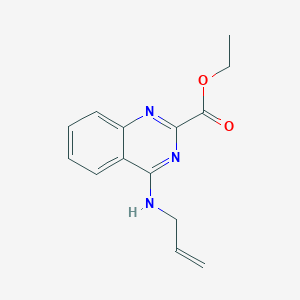
Ethyl 4-(allylamino)-2-quinazolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(allylamino)-2-quinazolinecarboxylate, also known as EAAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EAAQ is a quinazoline derivative that has been synthesized using various methods and has demonstrated promising results in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of Ethyl 4-(allylamino)-2-quinazolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and oxidative stress. Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in cancer cell invasion and metastasis. Ethyl 4-(allylamino)-2-quinazolinecarboxylate has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and oxidative stress, and the improvement of cognitive function. Ethyl 4-(allylamino)-2-quinazolinecarboxylate has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 4-(allylamino)-2-quinazolinecarboxylate in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation and oxidative stress. Ethyl 4-(allylamino)-2-quinazolinecarboxylate is also relatively easy to synthesize and has a high yield. However, one limitation of using Ethyl 4-(allylamino)-2-quinazolinecarboxylate in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure.
Future Directions
There are several future directions for further research on Ethyl 4-(allylamino)-2-quinazolinecarboxylate. One direction is to investigate its potential applications in other fields, such as autoimmune diseases and infectious diseases. Another direction is to study its mechanism of action in more detail, which can provide insights into its potential therapeutic targets. Additionally, future research can focus on optimizing the synthesis method of Ethyl 4-(allylamino)-2-quinazolinecarboxylate to improve its yield and purity.
Synthesis Methods
Ethyl 4-(allylamino)-2-quinazolinecarboxylate can be synthesized using various methods, including the reaction of 4-chloro-2-quinazolinecarboxylic acid with allylamine and ethyl chloroformate. Another method involves the reaction of 4-amino-2-quinazolinecarboxylic acid with allyl chloroformate and triethylamine. The resulting product is then treated with ethyl chloroformate to obtain Ethyl 4-(allylamino)-2-quinazolinecarboxylate. The yield of Ethyl 4-(allylamino)-2-quinazolinecarboxylate using these methods ranges from 60% to 80%.
Scientific Research Applications
Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been studied extensively for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been shown to reduce inflammation and oxidative stress, which are major risk factors for cardiovascular disease. In neurological disorders, Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
ethyl 4-(prop-2-enylamino)quinazoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-9-15-12-10-7-5-6-8-11(10)16-13(17-12)14(18)19-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLUATGKZXTFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933866.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2933869.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)

![1-(4-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2933874.png)


![6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-4,5-dihydropyridazin-3-one](/img/structure/B2933883.png)


